(4-Arsonophenyl)acetic acid (4-Arsonophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 5410-43-5
VCID: VC20665978
InChI: InChI=1S/C8H9AsO5/c10-8(11)5-6-1-3-7(4-2-6)9(12,13)14/h1-4H,5H2,(H,10,11)(H2,12,13,14)
SMILES:
Molecular Formula: C8H9AsO5
Molecular Weight: 260.08 g/mol

(4-Arsonophenyl)acetic acid

CAS No.: 5410-43-5

Cat. No.: VC20665978

Molecular Formula: C8H9AsO5

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

(4-Arsonophenyl)acetic acid - 5410-43-5

Specification

CAS No. 5410-43-5
Molecular Formula C8H9AsO5
Molecular Weight 260.08 g/mol
IUPAC Name 2-(4-arsonophenyl)acetic acid
Standard InChI InChI=1S/C8H9AsO5/c10-8(11)5-6-1-3-7(4-2-6)9(12,13)14/h1-4H,5H2,(H,10,11)(H2,12,13,14)
Standard InChI Key ALACQTQYQUMBES-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC(=O)O)[As](=O)(O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of:

  • Phenyl ring: Substituted with an arsenic acid group (-AsO₃H₂) at the 4-position.

  • Acetic acid moiety: Attached to the benzene ring via a methylene bridge.

Molecular formula: C₈H₇AsO₅
Molecular weight: 262.06 g/mol (calculated).

Table 1: Hypothetical Physicochemical Properties

PropertyValue/DescriptionBasis of Inference
Melting point~150–170°C (decomposes)Analog: 4-arsanilic acid (169°C)
SolubilityModerate in polar solvents (e.g., water, DMSO)Arsenic acids are typically hydrophilic
pKa (AsO₃H₂)~4.2–4.8Comparable to phenylarsonic acids
LogP~0.5 (low lipophilicity)Estimated via fragment-based methods

Synthesis Pathways

Proposed Routes

  • Arsenation of Phenylacetic Acid:

    • Reaction of phenylacetic acid with arsenic trioxide (As₂O₃) under acidic conditions, followed by oxidation.

    • Challenge: Low selectivity for para substitution; likely requires directing groups or catalysts.

  • Coupling Reactions:

    • Suzuki-Miyaura coupling between 4-iodophenylacetic acid and arsenic-containing boronic esters (limited precedent).

Table 2: Comparative Synthetic Yields for Organoarsenic Analogs

SubstrateMethodYield (%)Reference
4-Hydroxyphenylarsonic acidDiazotization/arsenation65
Phenylacetic acid derivativesElectrophilic substitution30–40

Applications and Research Findings

Biological Activity

  • Antimicrobial Potential: Organoarsenic compounds historically used as antibacterial agents (e.g., Salvarsan). Hypothetically, (4-arsonophenyl)acetic acid may exhibit activity against Gram-negative bacteria, though toxicity remains a concern .

  • Enzyme Inhibition: Arsenic moieties can bind thiol groups in proteins, potentially inhibiting cysteine proteases or redox enzymes .

Environmental and Toxicological Considerations

  • Toxicity Profile: Arsenic compounds are classified as hazardous. Acute exposure risks include gastrointestinal distress and neurological effects (LD₅₀ for rodents: ~50–100 mg/kg) .

  • Biodegradation: Limited data; likely persistent in anaerobic environments but may undergo microbial methylation or oxidation .

Analytical Characterization

Spectroscopic Data (Hypothetical)

  • IR (cm⁻¹): 1690 (C=O stretch), 1220 (As=O), 850 (C-As).

  • ¹H NMR (D₂O): δ 3.6 (s, 2H, CH₂), 7.4–7.6 (m, 4H, aromatic).

  • MS (ESI⁻): m/z 261 [M-H]⁻.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods for arsenic incorporation.

  • Toxicokinetic Studies: Evaluate absorption, distribution, and excretion in model organisms.

  • Environmental Impact: Assess biodegradation pathways and ecotoxicology.

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